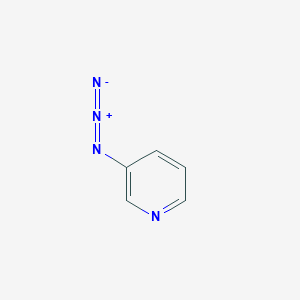
3-Azidopyridine
Cat. No. B1254633
Key on ui cas rn:
10296-29-4
M. Wt: 120.11 g/mol
InChI Key: JIAJBAZUBPTCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775762
Procedure details


3-Aminopyridine (18.89 g, 0.20 mol) was added to a warm (55° C.) solution of 36 ml of concentrated sulfuric acid in 210 ml of water. The mixture was stirred for five minutes and was then cooled to 5° C. and a solution of 16.66 g (0.24 mol) of sodium nitrite in 140 ml of water was added dropwise, keeping the temperature below 6° C. The mixture was left to stir for 20 minutes. Urea (2.4 g, 0.04 mol) was added and the mixture was again left to stir at 5° C. for 20 minutes. A solution of 15.60 g (0.24 mol) of sodium azide in 150 ml of water was added, keeping the temperature below 10° C. Nitrogen was immediately evolved. The mixture was stirred at ambient temperature for 1.5 hours after the addition was complete and was then neutralized to pH 6-7 with sodium bicarbonate and extracted with ether. The ether extract was dried over magnesium sulfate and stripped of solvent to yield 21.5 g (89 percent of theory) of dark oil. NMR (CDCl3): δ8.58 (m, 2H) δ7.47 (m, 2H).









Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[N-:21]=[N+:22]=[N-].[Na+].C(=O)(O)[O-].[Na+]>O>[N:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[N+:21]=[N-:22] |f:2.3,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.89 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
16.66 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Five
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for five minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 6° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 20 minutes
|
|
Duration
|
20 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was again left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at 5° C. for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at ambient temperature for 1.5 hours
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 21.5 g (89 percent of theory) of dark oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
